molecular formula C6H12O3 B3248571 4-Hydroxy-2,2-dimethylbutanoic acid CAS No. 187935-22-4

4-Hydroxy-2,2-dimethylbutanoic acid

Cat. No.: B3248571
CAS No.: 187935-22-4
M. Wt: 132.16 g/mol
InChI Key: NGRPJOQCQYDOJX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O3. It is a derivative of butanoic acid, featuring a hydroxyl group at the fourth position and two methyl groups at the second position. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylbutanoic acid with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dimethylbutanoic acid, while reduction could produce 4-hydroxy-2,2-dimethylbutanol.

Scientific Research Applications

4-Hydroxy-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.

    4-Hydroxybutanoic acid: Similar structure but without the methyl groups, leading to different chemical behavior.

    2,4-Dihydroxy-3,3-dimethylbutanoic acid: Contains an additional hydroxyl group, which can significantly alter its reactivity and applications.

Uniqueness

4-Hydroxy-2,2-dimethylbutanoic acid is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

4-hydroxy-2,2-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3-4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPJOQCQYDOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2,2-dimethylbutyrolactone (6.84 g, 60 mmol) and KOH (3.36 g) in H2O (60 mL) was heated at reflux for 2 h. The solution was cooled to room temperature and acidified to pH 5 with aqueous HCl solution. The mixture was then extracted with ethyl acetate 3 times. The combined organic layers were washed with brine, dried over Na2SO4, concentrated under reduced pressure to give 4-hydroxy-2,2-dimethyl-butanoic acid compound 54-B (4 g).
Quantity
6.84 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Step A A mixture of 2,2-dimethylbutyrolactone (6.84 g, 60 mmol) and KOH (3.36 g) in H2O (60 mL) was heated at reflux for 2 h. The solution was cooled to room temperature, and acidified to “pH” 5 with aqueous HCl solution. The mixture was then extracted with ethyl acetate three times. The combined organic layers were washed with brine, dried over MgSO4, concentrated under reduced pressure to give 4-hydroxy-2,2-dimethyl-butanoic acid as a colorless oil (4 g, 51%).
Quantity
6.84 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,2-dimethylbutanoic acid
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4-Hydroxy-2,2-dimethylbutanoic acid
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Reactant of Route 6
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